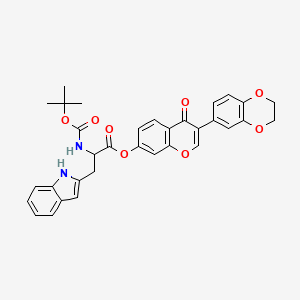

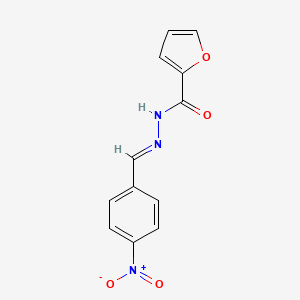

![molecular formula C13H9N3O B5502313 4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

4-pyrido[3,4-b]pyrazin-3-ylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-pyrido[3,4-b]pyrazin-3-ylphenol-related compounds often involves multicomponent reactions, including one-pot and three-component synthesis methodologies. These methods provide an efficient pathway to construct the pyrido[3,4-b]pyrazine core, as illustrated by the one-pot method using 2-acetylpyrazine and derivatives for the synthesis of related compounds (Adib et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through single-crystal X-ray diffraction, revealing details such as dihedral angles, molecular conformations, and the presence of intermolecular interactions. These structures can exhibit various types of intermolecular secondary interactions, including CH⋯N and CH⋯O hydrogen bonds, leading to the formation of supramolecular structures (Golla et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives can include nucleophilic substitutions and reactions with various nucleophiles, leading to a range of substituted derivatives. These reactions are influenced by the presence of functional groups and the inherent reactivity of the pyrazine and pyridine rings (Baron et al., 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are determined by the compound's molecular framework and intermolecular forces. For example, the solubility can be affected by the presence of dimethoxyphenyl groups and the overall polarity of the molecule. The physical properties are crucial for understanding the material's stability, solubility, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives include their photophysical and electrochemical behaviors. These compounds can exhibit specific UV-Visible and fluorescence spectra, attributed to intramolecular charge transfer and π-π* transitions. The electrochemical properties, studied by cyclic voltammetry, reveal insights into their redox behavior, which is essential for applications in materials science and chemistry (Golla et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been synthesized and characterized in various studies. For instance, Attaby et al. (2007) explored the synthesis and antiviral activities of pyridopyrazolotriazines, which involve the use of a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative as a precursor. This compound underwent various chemical transformations, leading to the synthesis of new heterocyclic compounds with potential antiviral activities, showcasing the chemical versatility of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2007).

Applications in Solar Cells

In the field of materials science, 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives have been utilized in the development of low-bandgap copolymers for bulk heterojunction solar cells. Yuan et al. (2010) prepared a series of low-bandgap copolymers by conjugating electron-accepting pyrido[3,4-b]pyrazine moieties with electron-rich units. These polymers exhibited excellent thermal stability and energy offsets, making them suitable for efficient charge transfer and dissociation in solar cells (Yuan, Chiu, Fan Chiang, & Wei, 2010).

Electrochromic Materials

Another application of 4-pyrido[3,4-b]pyrazin-3-ylphenol derivatives is in the development of electrochromic materials. Zhao et al. (2014) synthesized novel donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These polymers exhibited significant changes in transmittance in the near-IR region, indicating their potential application in NIR electrochromic devices (Zhao, Wei, Wei, Zhao, & Wang, 2014).

Propriétés

IUPAC Name |

4-pyrido[3,4-b]pyrazin-3-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-10-3-1-9(2-4-10)12-8-15-11-5-6-14-7-13(11)16-12/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXDKGCZXURTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3C=CN=CC3=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridino[4,3-e]pyrazin-3-ylphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

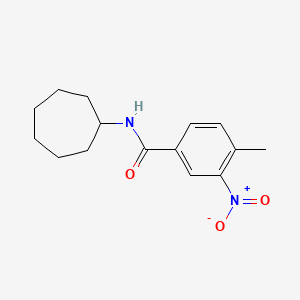

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

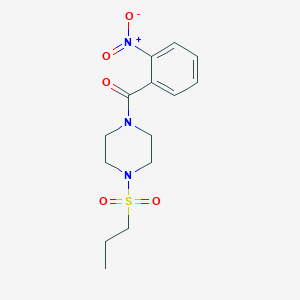

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

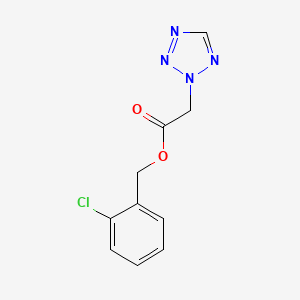

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)